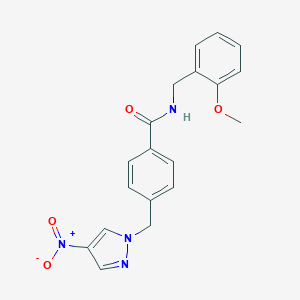
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and HSP90, which are involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is its potent antiproliferative activity against various cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which is a crucial step in the development of any potential drug candidate.
Synthesis Methods
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-acetylthiophene with malononitrile, which leads to the formation of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole in the presence of a base to form N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research has been its potential use as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
properties
Product Name |
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide |
|---|---|
Molecular Formula |
C14H15N5O3S |
Molecular Weight |
333.37 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(4)23-14(11(7)5-15)16-12(20)6-18-9(3)13(19(21)22)8(2)17-18/h6H2,1-4H3,(H,16,20) |
InChI Key |
OXUKZQQBGGTDNP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)

![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)